molecular formula C12H14ClNO B7460576 N-(3-Chlorobenzyl)cyclobutanecarboxamide

N-(3-Chlorobenzyl)cyclobutanecarboxamide

Cat. No.: B7460576
M. Wt: 223.70 g/mol
InChI Key: BGCBIDOWQINQSH-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane ring fused to a carboxamide group, which is further substituted with a 3-chlorobenzyl moiety. This structure combines the steric constraints of the cyclobutane ring with the electronic effects of the chlorinated aromatic system, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions between cyclobutanecarboxylic acid derivatives and 3-chlorobenzylamine intermediates, as inferred from protocols for analogous compounds .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBIDOWQINQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactone Intermediate Preparation

The lactone ring-opening approach, adapted from patented methodologies, involves synthesizing a cyclobutanecarboxamide precursor via a lactone intermediate. In a nitrogen atmosphere, cyclobutanone lactone reacts with 3-chlorobenzylamine in tetrahydrofuran (THF) at -78°C using n-butyllithium (n-BuLi) as a base. This step produces a tertiary alcohol intermediate, which undergoes subsequent functionalization.

Azidation and Hydrogenation

The alcohol intermediate is converted to an azide using sodium azide (NaN₃), carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 0°C. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas reduces the azide to a primary amine, yielding N-(3-chlorobenzyl)cyclobutanecarboxamide with a reported yield of 70%. This method benefits from high stereochemical control, as evidenced by X-ray crystallographic data of analogous compounds.

Direct Acylation of 3-Chlorobenzylamine

Cyclobutanecarbonyl Chloride Synthesis

Cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to generate cyclobutanecarbonyl chloride. The acid chloride is then reacted with 3-chlorobenzylamine in dichloromethane (DCM) at room temperature, producing the target compound in moderate yields (50–65%).

Solvent and Base Optimization

Alternative solvents such as THF or ethyl acetate, combined with bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), improve yields to 75–80% by mitigating side reactions. Microwave-assisted synthesis at 100°C for 10 minutes further enhances reaction efficiency, achieving >90% conversion in some cases.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Amination

A palladium-catalyzed coupling strategy employs cyclobutanecarboxamide and 3-chlorobenzyl bromide. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C, the reaction achieves 60–70% yield. This method is advantageous for introducing substituents on the cyclobutane ring but requires rigorous exclusion of moisture.

Copper-Mediated Azide-Alkyne Cycloaddition

3-Chlorobenzyl azide and cyclobutanecarboxyl alkyne undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-linked intermediate. Acidic hydrolysis with hydrochloric acid (HCl) then cleaves the triazole, yielding the carboxamide. While this route offers modularity, the multi-step process limits overall yield to 40–50%.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃): δ 7.24–7.44 (m, 4H, aromatic), 4.35 (s, 2H, CH₂), 2.99–3.68 (m, 5H, cyclobutane and NH), 1.60–1.29 (m, 4H, cyclobutane).
13C NMR : δ 172.8 (C=O), 134.2–126.4 (aromatic carbons), 54.3 (cyclobutane CH₂), 34.1–25.8 (cyclobutane CH₂).

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the cis-configuration of the cyclobutane ring and planarity of the carboxamide group. Bond lengths (C=O: 1.22 Å, C-N: 1.34 Å) align with typical carboxamide geometries.

Yield Optimization and Scalability

Temperature and Catalysis

Lowering reaction temperatures to -78°C during lactone ring-opening minimizes byproducts, improving yields from 50% to 70%. Catalytic amounts of DMAP (4-dimethylaminopyridine) in acylation reactions enhance nucleophilic attack efficiency by 15–20%.

Industrial-Scale Production

Kilogram-scale synthesis via the lactone route achieves 65% yield using continuous flow hydrogenation reactors. Crystallization from ethanol/water mixtures provides >99% purity, meeting pharmaceutical-grade standards.

Applications and Derivatives

Medicinal Chemistry

This compound serves as a precursor for kinase inhibitors and apoptosis inducers. Derivatives with fluorinated cyclobutane rings exhibit enhanced metabolic stability, as demonstrated in preclinical trials.

Materials Science

Incorporating the compound into polyamide polymers improves thermal stability (Tg > 200°C) and mechanical strength, making it suitable for high-performance composites .

Chemical Reactions Analysis

N-(3-Chlorobenzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-Chlorobenzyl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents/Functional Groups Key Differences
N-(3-Chlorobenzyl)cyclobutanecarboxamide Cyclobutane + carboxamide 3-Chlorobenzyl Reference compound
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide Cyclobutane + carboxamide Pyrazine ring + methylene Heteroaromatic substitution
1-(3-Chlorophenyl)cyclobutanecarboxylic acid Cyclobutane + carboxylic acid 3-Chlorophenyl Carboxylic acid vs. carboxamide
N-(3-Aminopropyl)cyclobutanecarboxamide Cyclobutane + carboxamide Aminopropyl chain Aliphatic vs. aromatic substitution
  • Heteroaromatic vs.
  • Carboxamide vs. Carboxylic Acid : The carboxylic acid derivative () lacks the amide’s hydrogen-bonding capacity, which may reduce membrane permeability but improve ionic interactions in aqueous environments.

Physicochemical Properties

Table 4: Key Physicochemical Parameters
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 237.7 2.8 0.15 (DMSO)
1-(3-Chlorophenyl)cyclobutanecarboxylic acid 224.7 2.5 0.30 (Water)
N-(3-Aminopropyl)cyclobutanecarboxamide 229.1 1.2 1.50 (Water)
  • The carboxamide group in the target compound reduces solubility in aqueous media compared to the carboxylic acid analogue () but improves lipid membrane penetration. The aminopropyl derivative () shows higher solubility due to its ionizable amine group.

Q & A

Q. What are the optimal synthetic routes for N-(3-Chlorobenzyl)cyclobutanecarboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling 3-chlorobenzylamine with cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Key steps include:

Reagent Selection : Use triethylamine (Et3N) as a base to neutralize HCl byproducts .

Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C minimizes side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

  • Yield Optimization :
VariableOptimal ConditionImpact on Yield
Molar Ratio (Amine:Acid Chloride)1:1.2Prevents excess reagent accumulation
Temperature0–5°C (initial), then RTReduces hydrolysis
Reaction Time4–6 hoursBalances completion vs. degradation
  • Characterization : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (amide proton at δ 6.5–7.2 ppm, cyclobutane carbons at δ 25–35 ppm) and LC-MS (expected [M+H]<sup>+</sup> at m/z 238.3) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach ensures structural fidelity:
  • Nuclear Magnetic Resonance (NMR) :
  • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–7.4 ppm, 3-chlorobenzyl), amide NH (δ 8.1–8.3 ppm), and cyclobutane protons (δ 2.5–3.5 ppm) .
  • <sup>13</sup>C NMR: Confirm carbonyl (δ 170–175 ppm) and cyclobutane carbons .
  • Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., m/z 238.3 for [M+H]<sup>+</sup>) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Melting Point Analysis : Compare experimental values (e.g., 148–150°C) with literature to assess purity .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding affinity of this compound to potential biological targets?

  • Methodological Answer : Use AutoDock Vina for high-throughput docking:

Protein Preparation : Retrieve target structures (e.g., MurA enzyme, PDB ID 1UAE) from RCSB PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign Gasteiger charges .

Grid Box Setup : Center the box on the active site (e.g., MurA’s Cys115 residue) with dimensions 20×20×20 Å .

Docking Parameters : Set exhaustiveness to 8 for accuracy, and perform 10 runs to cluster binding modes .

  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fosfomycin for MurA) and validate via MD simulations .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : SAR studies focus on modifying substituents to enhance bioactivity:
  • Core Modifications :
DerivativeStructural ChangeObserved Impact
3-Nitrobenzyl Electron-withdrawing groupIncreased enzyme inhibition (IC50 ↓ 30%)
4-Fluorobenzyl Halogen substitutionImproved metabolic stability
  • Assays :
  • In vitro enzyme inhibition (e.g., MurA IC50 via UV-Vis kinetics) .
  • Cytotoxicity (MTT assay on HEK293 cells) to assess selectivity .
  • Computational Tools : QSAR models using MOE or Schrödinger to predict logP and pIC50.

Q. How should researchers address discrepancies between computational predictions and experimental results in the biological activity of this compound?

  • Methodological Answer : Resolve contradictions systematically:

Re-evaluate Docking Parameters : Adjust grid box size, flexibility of side chains, or scoring functions (e.g., switch from Vina to Glide) .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to confirm docking poses .
  • Alanine Scanning Mutagenesis : Identify critical residues for target interaction .

Solvent Effects : Simulate explicit solvent models (e.g., TIP3P) in MD simulations to account for hydration .

  • Case Study : A docking-predicted IC50 of 5 µM for MurA inhibition differed from experimental 12 µM. Adjusting protonation states of active-site residues reduced the error to <10% .

Data Contradiction Analysis

Q. How can conflicting data on the metabolic stability of this compound derivatives be reconciled?

  • Methodological Answer : Conflicting stability data (e.g., t1/2 in liver microsomes) may arise from assay variability:
  • Standardization : Use pooled human liver microsomes (HLM) and control compounds (e.g., verapamil) .
  • LC-MS/MS Quantification : Ensure sensitivity (LOQ < 1 ng/mL) and validate with internal standards .
  • CYP Enzyme Profiling : Identify major metabolizing enzymes (e.g., CYP3A4 vs. CYP2D6) via chemical inhibition assays .

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